[5-(Trifluoromethoxy)pyridin-2-yl]methanol
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Overview
Description
[5-(Trifluoromethoxy)pyridin-2-yl]methanol: is a chemical compound with the molecular formula C7H6F3NO2 and a molecular weight of 193.13 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-2-pyridinemethanol with trifluoromethoxybenzene under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for [5-(Trifluoromethoxy)pyridin-2-yl]methanol are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Trifluoromethoxy)pyridin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the trifluoromethoxy group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like or can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [5-(Trifluoromethoxy)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may exhibit activities such as anti-inflammatory , antimicrobial , or anticancer effects .
Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its trifluoromethoxy group imparts unique properties that are beneficial in various applications .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethoxy)pyridin-2-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors , modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity , improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
[5-(Trifluoromethoxy)phenyl]methanol: Similar functional groups but attached to a phenyl ring instead of a pyridine ring.
[5-(Trifluoromethoxy)pyridin-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: The presence of the trifluoromethoxy group in [5-(Trifluoromethoxy)pyridin-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects , which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
[5-(trifluoromethoxy)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-5(4-12)11-3-6/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSPSYYLWXNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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